molecular formula C6H10FNO B14914438 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol

4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol

Cat. No.: B14914438
M. Wt: 131.15 g/mol
InChI Key: BASJZYVKEZGKFO-UHFFFAOYSA-N
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Description

4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol is a specialized chiral azabicyclic compound offered as a high-purity building block for medicinal chemistry and pharmaceutical research. The rigid bicyclo[2.2.1]heptane scaffold, functionalized with both fluorine and hydroxyl groups, makes it a valuable precursor in the synthesis of more complex molecules. Compounds based on the 1-azabicyclo[2.2.1]heptane structure have been identified as key intermediates in the development of muscarinic receptor agonists, which are investigated for the treatment of cognitive disorders such as Alzheimer's disease . The introduction of a fluorine atom at the 4-position is of particular interest, as fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, allowing researchers to fine-tune the activity of potential drug candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

4-fluoro-1-azabicyclo[2.2.1]heptan-3-ol

InChI

InChI=1S/C6H10FNO/c7-6-1-2-8(4-6)3-5(6)9/h5,9H,1-4H2

InChI Key

BASJZYVKEZGKFO-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C1(C2)F)O

Origin of Product

United States

Scientific Research Applications

Potential Applications

4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol has several potential applications, especially in pharmaceutical development due to its biological activity. Studies have investigated its interactions with biological targets, which highlights its role in medicinal chemistry.

Chemical Transformations

4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol can undergo various chemical transformations. The synthesis of this compound typically involves several key steps.

Structural Similarity

Several compounds share structural similarities with 4-fluoro-1-azabicyclo[2.2.1]heptan-3-ol. The uniqueness of 4-fluoro-1-azabicyclo[2.2.1]heptan-3-ol lies in its specific bicyclic structure combined with both a hydroxyl group and a fluorine atom, which significantly influences its reactivity and biological activity compared to other similar compounds.

Structural Analogues of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol

Compound NameStructure TypeNotable Properties
1-Azabicyclo[2.2.1]heptan-3-oneBicyclic ketoneExhibits different reactivity patterns compared to alcohols
2-Azabicyclo[3.3.1]nonaneLarger bicyclic systemPotentially different biological activities due to structural differences
4-Methyl-1-piperidinylmethanolPiperidine derivativeSimilarities in nitrogen-containing frameworks but different functional groups
4-Fluoro-N-methylpyrrolidinePyrrolidine derivativeShares fluorine substitution but differs in ring size and nitrogen placement

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol with structurally analogous bicyclic compounds, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural Analogues in the Azabicycloheptane Family

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Nitrogen Position Key Features
4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol 4-F, 3-OH 1-aza Electronegative F enhances polarity; rigid scaffold improves receptor fit
1-Azabicyclo[2.2.1]heptan-3-ol acetate 3-OAc 1-aza Acetate ester increases lipophilicity; used in muscarinic agonists
1-Azabicyclo[2.2.1]heptan-3-ol oxadiazole 3-1,2,4-oxadiazole 1-aza Oxadiazole mimics carboxylate; enhances M3 receptor potency
2-Azabicyclo[2.2.1]heptanes (e.g., 27, 28) Variable substituents 2-aza Altered nitrogen position reduces M1/M3 selectivity compared to 1-aza
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol 5-CF3, 2-aza 2-aza CF3 increases lipophilicity but reduces solubility vs. F substituent

Key Observations :

  • Fluorine vs. Acetate/Oxadiazole : The 4-fluoro substituent in the target compound likely improves metabolic stability compared to the hydrolyzable acetate ester. However, oxadiazole derivatives exhibit higher muscarinic receptor potency due to their ability to mimic carboxylate interactions .
  • Nitrogen Position : 1-Aza derivatives (e.g., target compound) show greater M1/M3 receptor subtype selectivity than 2-aza analogues, as the nitrogen’s placement optimizes ionic bonding with receptor residues .
  • Trifluoromethyl vs. Fluorine : The CF3 group in 5-(trifluoromethyl)-2-azabicycloheptan-5-ol increases lipophilicity (logP ↑) but reduces aqueous solubility, whereas fluorine balances polarity and steric effects .
Carbocyclic and Non-Fluorinated Analogues

Table 2: Comparison with Carbocyclic and Terpenoid Derivatives

Compound Name Structure Key Differences Biological Relevance
Norbornane oxadiazole (40) Carbocyclic, no nitrogen Lacks positive charge; reduced receptor binding Demonstrates necessity of 1-aza nitrogen for muscarinic activity
Borneol (4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol) Terpenoid, 3-OH No nitrogen; methyl groups increase lipophilicity Used in traditional medicine; lacks receptor specificity

Key Observations :

  • The absence of a nitrogen atom in norbornane oxadiazole (40) abolishes muscarinic activity, confirming the critical role of the 1-aza nitrogen’s positive charge in receptor interactions .
  • Borneol, a natural terpenoid, shares the bicyclic framework but lacks pharmacological specificity due to its flexible structure and absence of nitrogen .
Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name logP Solubility (mg/mL) Metabolic Stability Synthesis Complexity
4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol 0.9 12.5 (pH 7.4) High (C-F bond) Moderate (fluorination step)
1-Azabicyclo[2.2.1]heptan-3-ol acetate 1.8 3.2 Low (ester hydrolysis) Low
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol 2.4 1.8 Moderate High (CF3 introduction)

Key Observations :

  • The 4-fluoro substituent improves metabolic stability relative to acetate derivatives, which are prone to esterase-mediated hydrolysis.
  • Fluorination introduces moderate synthesis complexity compared to trifluoromethylation, which requires specialized reagents .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s bicyclic structure suggests cyclization strategies as a primary synthetic route. For example, intramolecular Schmidt reactions (using azides and ketones) or ring-closing metathesis could be adapted. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via HPLC or LC-MS to identify bottlenecks. Evidence from analogous bicyclic systems highlights the importance of steric and electronic effects in controlling regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol?

  • Methodological Answer : Combine 1H^1H/13C^{13}C-NMR to verify the bicyclic framework and fluorine substituent position. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical confirmation, compare experimental 1H^1H-NMR coupling constants with computational models (e.g., DFT-based simulations). X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in similar azabicyclic systems .

Advanced Research Questions

Q. How can stereochemical conflicts in the synthesis of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol be resolved?

  • Methodological Answer : Stereochemical discrepancies often arise during cyclization or fluorination steps. Use chiral chromatography (e.g., HPLC with polysaccharide columns) to separate enantiomers. Validate configurations via circular dichroism (CD) spectroscopy or X-ray crystallography of derivatives (e.g., dithiane adducts). Cross-reference data with computational predictions (e.g., molecular docking or density functional theory) to resolve ambiguities .

Q. What strategies mitigate contradictions in reaction pathway data for fluorinated azabicyclic compounds?

  • Methodological Answer : Conflicting data (e.g., unexpected byproducts or regioselectivity) require multi-technique validation. Use 19F^{19}F-NMR to track fluorine incorporation dynamics. Perform kinetic isotope effect (KIE) studies to distinguish between competing mechanisms. Cross-validate hypotheses using isotopic labeling (e.g., 18O^{18}O) or in situ FTIR to monitor intermediate stability .

Q. How can computational modeling predict the metabolic stability of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol in biological systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to assess interactions with cytochrome P450 enzymes. Calculate binding free energies using MM-PBSA/GBSA methods. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). Compare degradation profiles via LC-MS/MS to identify vulnerable sites (e.g., hydroxyl or fluorine groups) .

Q. What experimental approaches identify degradation products under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure). Use LC-HRMS with fragmentation patterns (MS/MS) to characterize degradants. Isotopic labeling (e.g., D2OD_2O) helps trace proton exchange in aqueous conditions. Stability-indicating assays (e.g., UPLC with photodiode array detection) quantify degradation kinetics. Cross-reference with computational degradation pathway predictions .

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